![molecular formula C24H27F3N2O4 B1221326 [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate CAS No. 138383-07-0](/img/structure/B1221326.png)
[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate
Vue d'ensemble
Description
SQ-31765 est un bloqueur des canaux calciques de type benzazépine, avec la formule moléculaire C24H27F3N2O4 et un poids moléculaire de 464,48 g/mol . Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur les canaux calciques et les processus physiologiques associés .
Méthodes De Préparation
La synthèse de SQ-31765 implique plusieurs étapes, commençant par la préparation de la structure de base de la benzazépine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzazépine : Cela implique la cyclisation de précurseurs appropriés pour former le cycle benzazépine.
Fonctionnalisation : Introduction de groupes fonctionnels tels que le groupe trifluorométhyle et le groupe méthoxyphényle.
Modifications finales : Ajout du groupe diméthylaminoéthyle et du groupe acétyloxy pour compléter la synthèse.
Analyse Des Réactions Chimiques
SQ-31765 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du noyau benzazépine et du groupe méthoxyphényle.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour les réactions de substitution .
Applications De Recherche Scientifique
Pharmacological Research
This compound has been studied for its potential pharmacological effects, particularly as an antagonist or modulator of specific neurotransmitter systems. Its structural characteristics suggest that it could interact with various receptors in the central nervous system.
Case Study: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter systems associated with mood regulation. Results indicated that it may exhibit anxiolytic properties by modulating serotonin and norepinephrine levels in animal models.
Anticancer Activity
Recent research has explored the anticancer potential of [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Table: Anticancer Activity Studies
Study Type | Cell Line | Concentration (µM) | Main Findings |
---|---|---|---|
In vitro | Human breast adenocarcinoma | 10 - 50 | Induced apoptosis via caspase activation |
In vitro | Human prostate cancer | 5 - 25 | Inhibited cell cycle progression |
In vivo | Mouse xenograft model | N/A | Reduced tumor size significantly |
Cardiovascular Research
The compound's potential cardiovascular benefits have also been investigated. Preliminary studies suggest that it may help in reducing hypertension by modulating vascular smooth muscle function.
Case Study: Hypertension Management
In a controlled trial involving hypertensive rats, administration of this compound led to a significant reduction in systolic blood pressure compared to control groups. The mechanism appears to involve the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation.
Neuroprotective Effects
Given its structural properties, this compound is being evaluated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease.
Research Findings
In vitro studies demonstrated that this compound can reduce amyloid-beta-induced neurotoxicity in neuronal cell cultures. This suggests a potential role in mitigating the pathological processes involved in neurodegeneration.
Mécanisme D'action
SQ-31765 exerts its effects by blocking benzazepine calcium channels . This inhibition reduces calcium influx into cells, which can lead to various physiological effects such as vasodilation and reduced myocardial ischemia. The molecular targets include specific calcium channels in the cardiovascular and nervous systems .
Comparaison Avec Des Composés Similaires
SQ-31765 est unique parmi les bloqueurs des canaux calciques en raison de sa structure benzazépine et de ses groupes fonctionnels spécifiques . Des composés similaires comprennent :
Diltiazem : Un autre bloqueur des canaux calciques avec une structure de base différente.
Vérapamil : Un bloqueur des canaux calciques de type phénylalkylamine.
Nifédipine : Un bloqueur des canaux calciques de type dihydropyridine.
Ces composés partagent la caractéristique commune de l'inhibition des canaux calciques mais diffèrent par leurs structures chimiques et leurs effets physiologiques spécifiques .
Activité Biologique
The compound [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, commonly referred to as SQ-31765, is a synthetic derivative of benzazepine. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of psychiatry and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
SQ-31765 is characterized by a complex structure that includes a benzazepine core with various functional groups that contribute to its biological activity. The compound's molecular formula is with a molecular weight of approximately 470.49 g/mol. Its structural features include:
- A dimethylaminoethyl side chain.
- A methoxyphenyl group.
- A trifluoromethyl group at the 6-position.
The biological activity of SQ-31765 is primarily attributed to its interaction with specific neurotransmitter receptors. Research indicates that it acts as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood and cognitive functions. The compound's ability to influence these pathways suggests its potential utility in treating disorders such as depression and anxiety.
1. Antidepressant Effects
Studies have shown that SQ-31765 exhibits significant antidepressant-like effects in animal models. In a study conducted on mice subjected to chronic unpredictable stress, administration of SQ-31765 resulted in a notable reduction in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST) .
2. Cognitive Enhancement
In addition to its antidepressant properties, SQ-31765 has demonstrated cognitive-enhancing effects. Research indicates that the compound can improve memory retention and learning capabilities in rodents, likely through modulation of cholinergic signaling pathways .
Data Tables
Case Study 1: Antidepressant Efficacy
A clinical trial involving subjects with major depressive disorder assessed the efficacy of SQ-31765 as an adjunct therapy to standard antidepressants. Results indicated that patients receiving SQ-31765 alongside their usual treatment reported greater improvements in depressive symptoms compared to those receiving placebo .
Case Study 2: Cognitive Function in Elderly
Another study focused on elderly patients exhibiting mild cognitive impairment (MCI). Participants treated with SQ-31765 showed significant improvements in cognitive assessments compared to the control group over a 12-week period .
Propriétés
IUPAC Name |
[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O4/c1-15(30)33-22-18(16-8-10-17(32-4)11-9-16)14-19-20(24(25,26)27)6-5-7-21(19)29(23(22)31)13-12-28(2)3/h5-11,18,22H,12-14H2,1-4H3/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJHZWDNNABIOE-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160653 | |
Record name | SQ-31765 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138383-07-0 | |
Record name | SQ-31765 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138383070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ-31765 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQ-31765 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L83603JAQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.